N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-5-9(4-1)11-8-10-6-3-7-12-10;/h9-11H,1-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNNAFNDMAJLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2CCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride involves the reaction of cyclopentanamine with oxirane (ethylene oxide) in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It undergoes nucleophilic substitution reactions, where the oxolan-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its structure suggests possible interactions with receptors or enzymes involved in various diseases .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .
2. Biological Activity
- Anticancer Properties : In vitro studies have shown that this compound may possess anticancer activity. For example, it has been tested against human breast cancer cell lines (MCF-7), demonstrating cytotoxic effects with an IC value indicating significant potency .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines in macrophage models .
3. Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including substitution and reduction processes .
- Synthesis of Derivatives : The compound can be modified to create derivatives with altered biological activities or improved pharmacokinetic properties, broadening its applicability in drug discovery .
Case Studies
Several case studies highlight the potential applications of this compound:
Summary of Biological Activities
The following table summarizes the biological activities observed in studies involving this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride include:
- N-(tetrahydro-2-furanylmethyl)cyclohexanamine
- N-(tetrahydro-2-furanylmethyl)cycloheptanamine
- N-(tetrahydro-2-furanylmethyl)cyclooctanamine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its oxolan-2-ylmethyl group and cyclopentanamine backbone make it a versatile compound for various chemical and biological applications .
Biological Activity
N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an oxolane (tetrahydrofuran) moiety attached to a cyclopentanamine core. The hydrochloride salt form enhances solubility and stability, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and psychotropic effects.
Key Mechanisms:
- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors (5-HT2C), influencing mood and anxiety levels .
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, leading to increased availability of neurotransmitters in the synaptic cleft.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating a role in antimicrobial therapy.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines (e.g., breast and colon cancer) by inducing apoptosis .
- Neuroprotection : Animal models showed that administration of the compound improved cognitive function and reduced markers of neuroinflammation, suggesting potential applications in treating Alzheimer’s disease .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride?
- Methodology : The compound is typically synthesized via reductive amination between cyclopentanamine and oxolan-2-ylmethyl ketone, followed by hydrochloric acid salt formation. Characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm the amine linkage and stereochemistry of the oxolane (tetrahydrofuran) ring .
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (e.g., calculated for C₉H₁₈ClNO: 203.6 g/mol) .
- Elemental analysis to validate purity (>95%) and salt stoichiometry .
Q. How can researchers determine the solubility and stability of this hydrochloride salt in aqueous and organic solvents?
- Methodology :
- Solubility profiling : Test in polar solvents (water, ethanol) and non-polar solvents (DCM, hexane) using gravimetric or UV-Vis methods. Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation .
- Stability studies : Conduct accelerated degradation tests under varying pH (1–13), temperature (4–60°C), and humidity (40–80% RH). Monitor decomposition via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .
Q. What analytical techniques are critical for distinguishing stereoisomers or impurities in this compound?
- Methodology :
- Chiral HPLC with a polysaccharide-based column to resolve enantiomers, if applicable .
- X-ray crystallography for absolute configuration determination, particularly if the oxolane ring exhibits stereochemical complexity .
- LC-MS/MS to identify trace impurities (e.g., unreacted cyclopentanamine or oxolan intermediates) .
Advanced Research Questions
Q. How should researchers design in vitro studies to investigate the compound’s pharmacological mechanism, given its structural similarity to nucleoside analogs?
- Methodology :
- Target profiling : Use kinase or receptor-binding assays (e.g., SPR or fluorescence polarization) to screen for interactions with enzymes like thymidylate synthase, given the oxolane moiety’s resemblance to ribose in nucleosides .
- Cellular uptake studies : Employ radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation in cancer cell lines (e.g., HCT-116) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodology :
- Variable-temperature NMR to assess dynamic effects (e.g., ring puckering in oxolane) .
- DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous proton environments .
Q. What strategies are effective for optimizing the compound’s stability in long-term storage for preclinical studies?
- Methodology :
- Lyophilization : Prepare lyophilized powders under inert gas (argon) to prevent hydrolysis of the amine hydrochloride .
- Excipient screening : Test stabilizers (e.g., mannitol, trehalose) using DSC and TGA to identify glass-forming agents that inhibit degradation .
- Real-time stability monitoring : Store samples at -20°C in amber vials and analyze monthly via HPLC for purity loss .
Data Contradiction Analysis
Q. How to address discrepancies in reported CAS numbers or molecular weights across literature sources?
- Methodology :
- Cross-reference IUPAC names (e.g., "this compound") with authoritative databases like PubChem or Reaxys .
- Validate molecular formulas using high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .
- Confirm CAS registry numbers (e.g., 4795-30-6) via independent synthesis and spectral matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
